2-(2-tert-butyl-4-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Overview
Description
2-(2-tert-butyl-4-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound characterized by its complex structure, which includes a tert-butyl group, a methylphenoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-4-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 4-chloro-3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-tert-butyl-4-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, the nitro group could be involved in redox reactions, while the phenoxy and acetamide groups could facilitate binding to proteins or other macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-tert-butyl-4-methylphenoxy)-N-(4-chlorophenyl)acetamide: Lacks the nitro group, which could affect its reactivity and biological activity.
2-(2-tert-butyl-4-methylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the chloro group, which could influence its substitution reactions.
2-(2-tert-butyl-4-methylphenoxy)-N-(3-nitrophenyl)acetamide: The position of the nitro group is different, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the chloro and nitro groups in 2-(2-tert-butyl-4-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide makes it unique compared to similar compounds. These functional groups can participate in a variety of chemical reactions, providing versatility in its applications. Additionally, the tert-butyl and methyl groups contribute to its stability and lipophilicity, which can be advantageous in both chemical and biological contexts.
Properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-12-5-8-17(14(9-12)19(2,3)4)26-11-18(23)21-13-6-7-15(20)16(10-13)22(24)25/h5-10H,11H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIILERQYLWSCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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